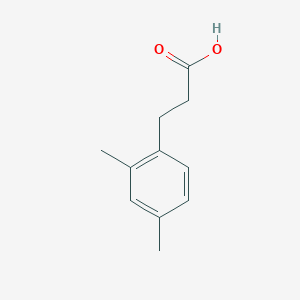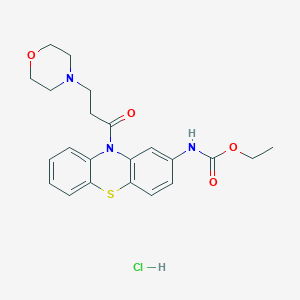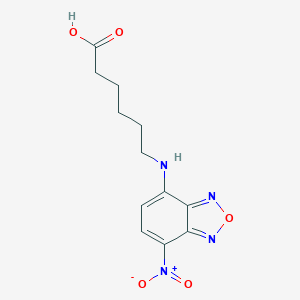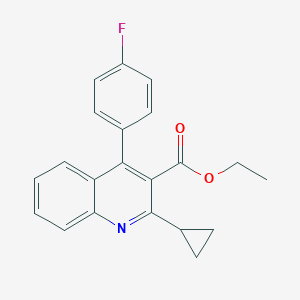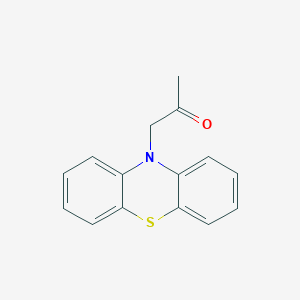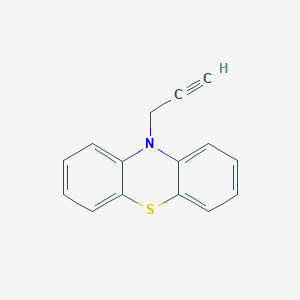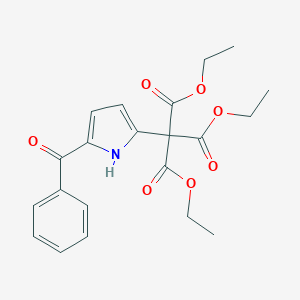
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-, also known as TPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. TPT is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
作用機序
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Topoisomerase II works by cutting the DNA strands, allowing them to unwind and separate, and then resealing them together. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- binds to the enzyme and prevents it from resealing the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
生化学的および生理学的効果
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the cell cycle, causing cells to arrest in the G2/M phase. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been found to have a relatively short half-life in the body, with a plasma elimination half-life of approximately 20 minutes. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is primarily eliminated through the kidneys, with a small amount excreted in the feces.
実験室実験の利点と制限
One advantage of using Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in lab experiments is its potency as a topoisomerase II inhibitor. This makes it an effective tool for studying the role of topoisomerase II in DNA replication and transcription. However, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is also highly toxic, which limits its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
将来の方向性
There are several areas of future research that could be explored with Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. One potential direction is the development of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- in combination with other anticancer drugs to enhance their effectiveness. Finally, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- could be further investigated for its potential use in treating viral infections, particularly in combination with other antiviral agents.
合成法
The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- involves several steps, including the condensation of 4-chlorophenol with ethyl 2-chloroacetate, followed by the cyclization of the resulting product with guanidine. The final step involves the reaction of the cyclized product with 4-aminobutyric acid to yield Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)-. The synthesis of Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- is a complex process that requires specialized equipment and skilled personnel.
科学的研究の応用
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been tested in animal models, where it has demonstrated significant antitumor activity. In addition to its anticancer properties, Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- has also been investigated for its potential use in treating viral infections, such as HIV and herpes.
特性
CAS番号 |
142943-51-9 |
|---|---|
製品名 |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- |
分子式 |
C14H15ClN4O4 |
分子量 |
338.74 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-23-9-5-3-8(15)4-6-9/h3-6H,7,16H2,1-2H3,(H,17,20) |
InChIキー |
NQSWBHCESYNVMM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=C(C=C2)Cl)N |
その他のCAS番号 |
142943-51-9 |
同義語 |
Acetamide, N-(4-amino-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-(4-chlorophenoxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



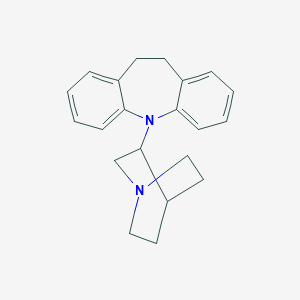
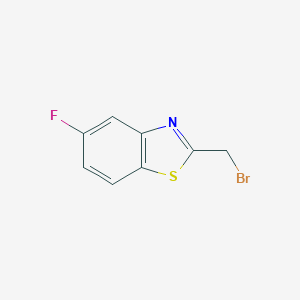
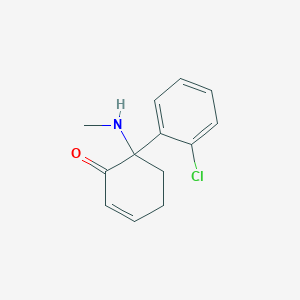
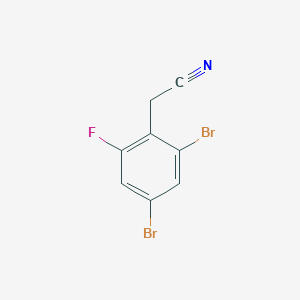
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
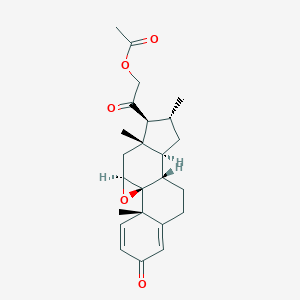
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
